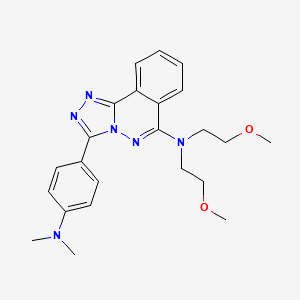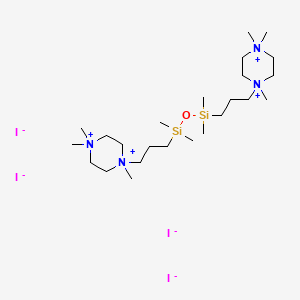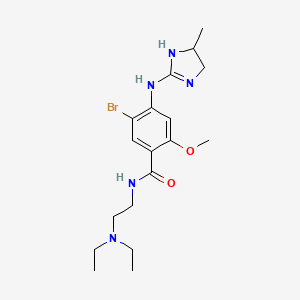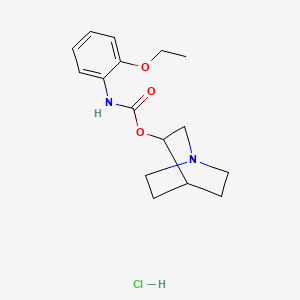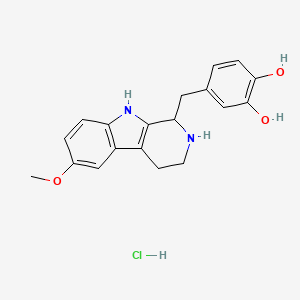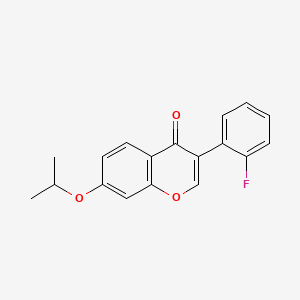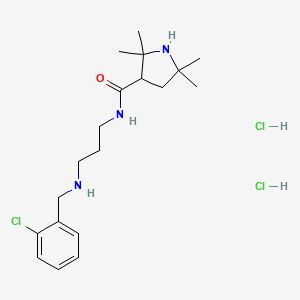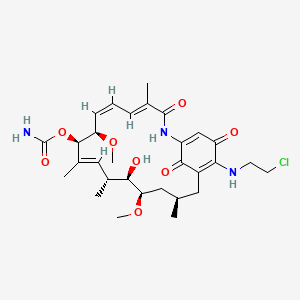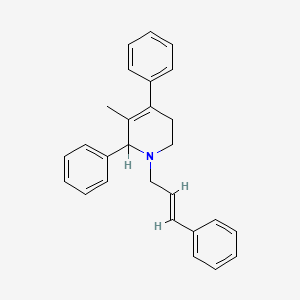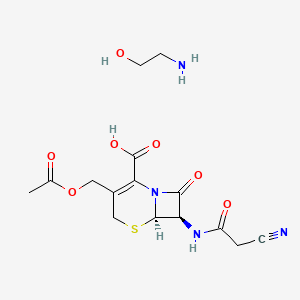
Cephacetrile ethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cephacetrile ethanolamine salt is a derivative of cephacetrile, a broad-spectrum first-generation cephalosporin antibiotic. Cephacetrile is effective against both gram-positive and gram-negative bacterial infections and is known for its bacteriostatic properties . The ethanolamine salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cephacetrile is synthesized by reacting 7-aminocephalosporanic acid with cyanoacetyl chloride in the presence of tributylamine . The ethanolamine salt is then formed by neutralizing cephacetrile with ethanolamine under controlled conditions. The reaction typically involves dissolving cephacetrile in a suitable solvent, adding ethanolamine, and maintaining the reaction mixture at a specific temperature and pH to ensure complete neutralization.
Industrial Production Methods
Industrial production of cephacetrile ethanolamine salt follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and solvent composition to ensure high yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cephacetrile ethanolamine salt undergoes various chemical reactions, including:
Oxidation: Cephacetrile can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert cephacetrile to its desacetyl derivative.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Desacetyl cephacetrile.
Substitution: Various substituted cephacetrile derivatives depending on the nucleophile used.
Scientific Research Applications
Cephacetrile ethanolamine salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cephalosporin derivatives and their reactivity.
Biology: Employed in microbiological studies to evaluate its antibacterial efficacy against different bacterial strains.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Cephacetrile ethanolamine salt exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis. This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Similar Compounds
Cefazolin: Another first-generation cephalosporin with similar antibacterial properties.
Cephalexin: A first-generation cephalosporin used to treat various bacterial infections.
Cefadroxil: Known for its extended half-life and effectiveness against gram-positive bacteria.
Uniqueness
Cephacetrile ethanolamine salt is unique due to its enhanced solubility and stability, which makes it more suitable for certain pharmaceutical applications compared to other cephalosporins. Its ethanolamine salt form also provides better pharmacokinetic properties, such as improved absorption and distribution in the body .
Properties
CAS No. |
84803-50-9 |
|---|---|
Molecular Formula |
C15H20N4O7S |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;2-aminoethanol |
InChI |
InChI=1S/C13H13N3O6S.C2H7NO/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;3-1-2-4/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);4H,1-3H2/t9-,12-;/m1./s1 |
InChI Key |
FIUKYWZKCONOFR-WYUVZMMLSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)O.C(CO)N |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



